![molecular formula C18H16N4O2S B10774613 13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « PMID17929793C11c » est un médicament de petite molécule connu sous le synonyme GTPL6343 . Il est principalement étudié pour ses applications thérapeutiques potentielles dans diverses maladies. Le composé a une masse moléculaire de 352,4 et une surface polaire topologique de 2,1 . Il est actuellement en cours d’investigation et n’a pas encore été approuvé pour une utilisation clinique .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour la préparation de « PMID17929793C11c » ne sont pas explicitement détaillées dans la littérature disponible. Les méthodes générales de synthèse de médicaments de petite molécule impliquent généralement une synthèse organique en plusieurs étapes, comprenant la formation d’intermédiaires clés, suivie de modifications de groupes fonctionnels. Les méthodes de production industrielle impliqueraient probablement l’optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.
Analyse Des Réactions Chimiques
Les réactions chimiques spécifiques que subit « PMID17929793C11c » ne sont pas bien documentées. Les médicaments de petite molécule subissent généralement divers types de réactions, notamment :
Oxydation : Implique l’ajout d’oxygène ou le retrait d’hydrogène, souvent à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Implique l’ajout d’hydrogène ou le retrait d’oxygène, généralement à l’aide de réactifs comme l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs comme les halogènes ou les nucléophiles.
Les réactifs et les conditions courantes utilisés dans ces réactions dépendraient des groupes fonctionnels spécifiques présents dans le composé. Les principaux produits formés à partir de ces réactions comprendraient divers dérivés du composé d’origine, potentiellement avec une activité biologique modifiée.
4. Applications de recherche scientifique
« PMID17929793C11c » présente un large éventail d’applications potentielles en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse.
Biologie : Investigé pour ses effets sur les processus et les voies cellulaires, servant potentiellement d’outil pour comprendre les mécanismes des maladies.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et autres produits chimiques.
Applications De Recherche Scientifique
“PMID17929793C11c” has a wide range of potential scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, potentially serving as a tool for understanding disease mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including its ability to interact with specific molecular targets.
Industry: Potential applications in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
Le mécanisme d’action exact de « PMID17929793C11c » n’est pas entièrement compris. Comme de nombreux médicaments de petite molécule, il exerce probablement ses effets en interagissant avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, modulant ainsi leur activité. Les voies impliquées dépendraient des cibles spécifiques et du contexte biologique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
« PMID17929793C11c » peut être comparé à d’autres médicaments de petite molécule similaires. Certains composés similaires comprennent ceux qui ont des masses moléculaires et des groupes fonctionnels similaires, qui peuvent présenter des activités biologiques comparables. La singularité de « PMID17929793C11c » réside dans sa structure moléculaire spécifique et les applications thérapeutiques particulières pour lesquelles il est étudié.
Propriétés
Formule moléculaire |
C18H16N4O2S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one |
InChI |
InChI=1S/C18H16N4O2S/c1-24-12-4-2-11(3-5-12)22-9-21-15-13-14-10(6-7-19-14)8-20-17(13)25-16(15)18(22)23/h2-5,8-9,15-16,19H,6-7H2,1H3 |
Clé InChI |
SIUQQICXQVLRLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=NC3C(C2=O)SC4=NC=C5CCNC5=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


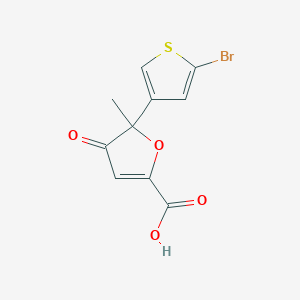
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
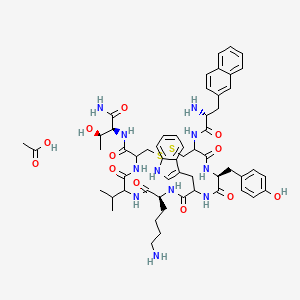
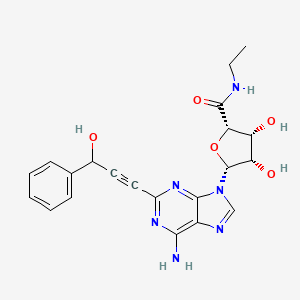
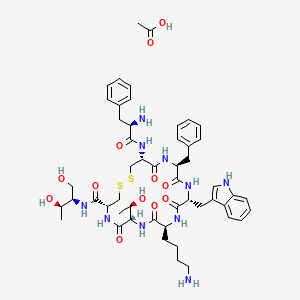
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)
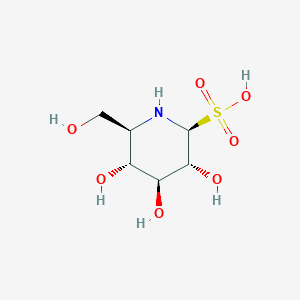
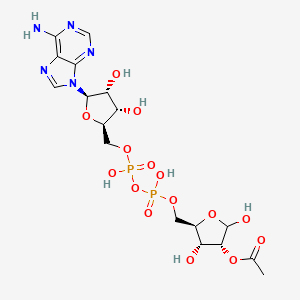
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)


